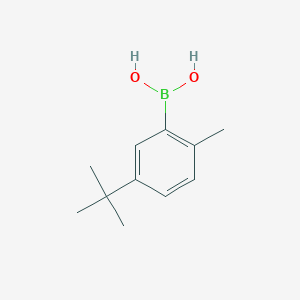

(5-Tert-butyl-2-methylphenyl)boronic acid

Description

General Overview of Boron Chemistry in Modern Organic Synthesis and Catalysis

Boron-containing compounds have become indispensable tools in modern organic synthesis and catalysis due to their diverse reactivity and structural variety. semanticscholar.org The utility of organoboron compounds, particularly boronic acids, stems from their unique electronic properties. The boron atom in boronic acids possesses a vacant p-orbital, rendering it a mild Lewis acid. This acidity is crucial for its role in various chemical transformations. nih.gov

One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry for creating complex organic molecules, including pharmaceuticals and advanced materials. rsc.org Beyond this, boron compounds are utilized in a wide array of other reactions, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts in their own right. nih.govbohrium.com The stability of many boronic acids to air and moisture, coupled with their generally low toxicity, further enhances their appeal in both academic and industrial research settings.

Evolution of Arylboronic Acids as Key Building Blocks in Chemical Research

Arylboronic acids have emerged as particularly vital building blocks in chemical research over the past few decades. Their ability to act as stable, yet reactive, arylating agents in cross-coupling reactions has revolutionized the synthesis of biaryls, a structural motif prevalent in many biologically active molecules and functional materials. researcher.liferesearchgate.net

The development of new synthetic methods for the preparation of a diverse range of functionalized arylboronic acids has significantly expanded their utility. These methods include the traditional reaction of organometallic reagents (like Grignard or organolithium compounds) with borate (B1201080) esters, as well as more modern techniques such as the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent. nih.gov This evolution has provided chemists with a vast library of arylboronic acid building blocks, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of electronic properties in materials science.

Structural and Electronic Considerations in Sterically Hindered Arylboronic Acids

Sterically hindered arylboronic acids, such as (5-Tert-butyl-2-methylphenyl)boronic acid, present unique challenges and opportunities in organic synthesis. The presence of bulky substituents ortho to the boronic acid group can significantly influence the compound's reactivity. bohrium.com

From a structural standpoint, the steric bulk can impede the approach of reagents to the boron center, which can slow down the rate of transmetalation in cross-coupling reactions—a key step in the catalytic cycle. rsc.org However, this steric hindrance can also be advantageous, for instance, in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The controlled synthesis of such isomers is of great interest in medicinal chemistry and materials science.

Electronically, the substituents on the aromatic ring also play a critical role. Electron-donating groups can increase the electron density on the boron-bearing carbon, which can affect the rate of transmetalation. Conversely, electron-withdrawing groups can have the opposite effect. The interplay between these steric and electronic factors is a key consideration in designing and optimizing reactions involving sterically hindered arylboronic acids. researchgate.net Overcoming the challenges associated with these compounds often requires the development of specialized catalyst systems with bulky and electron-rich ligands to facilitate the desired transformations. nih.gov

Research Significance and Potential Applications of this compound in Academic Contexts

While extensive research specifically detailing the applications of this compound is not widely available in academic literature, its structure suggests significant potential as a valuable reagent in specialized areas of organic synthesis. As a sterically hindered arylboronic acid, its primary utility is likely in the synthesis of complex, multi-substituted biaryl compounds.

The presence of a methyl group and a bulky tert-butyl group on the phenyl ring makes this compound an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions to generate sterically congested biaryls. bohrium.com Such structures are of academic interest in the study of atropisomerism and are foundational to the development of chiral ligands for asymmetric catalysis, as well as advanced materials with unique photophysical properties. The demand for novel, sterically demanding building blocks for these applications underscores the potential research significance of this compound.

Its application would likely require optimized catalytic systems, employing highly active palladium catalysts with bulky phosphine (B1218219) ligands, to overcome the steric hindrance and achieve efficient coupling. rsc.org While detailed research findings on this specific molecule are limited, its commercial availability suggests its utility as a niche building block for chemists working on the synthesis of complex organic molecules where steric control is a key synthetic challenge.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 2377606-81-8 keyorganics.net |

| Molecular Formula | C11H17BO2 keyorganics.net |

| Molecular Weight | 192.06 g/mol |

Direct Carbon-Boron Bond Formation Strategies

Direct borylation methods are among the most efficient and widely used for creating arylboronic acids. These strategies involve the reaction of an aromatic precursor with a boron-containing reagent.

Catalysis by transition metals such as palladium, copper, and nickel provides powerful and versatile pathways for the synthesis of arylboronic acids from aryl halides or triflates. These methods are valued for their high efficiency and broad functional group tolerance. researchgate.net

The palladium-catalyzed cross-coupling of aryl halides with diboron reagents, commonly known as the Miyaura borylation, is a cornerstone for the synthesis of arylboronic acids and their esters. researchgate.net This methodology is highly effective for a wide array of aryl electrophiles, including chlorides, bromides, iodides, and triflates. semanticscholar.orgnih.gov For the synthesis of this compound, the corresponding 1-halo-5-tert-butyl-2-methylbenzene would serve as the starting material.

The reaction typically employs a palladium catalyst, often in combination with a phosphine ligand, a base, and a diboron source like bis(pinacolato)diboron (B₂pin₂) or the more atom-economical bis-boronic acid [B₂(OH)₄]. nih.govnih.gov Second-generation Buchwald XPhos preformed palladium catalysts are noted for their high activity, enabling the reaction to proceed under mild conditions. nih.govnih.gov The use of lipophilic bases, such as potassium 2-ethyl hexanoate, has been shown to improve reaction rates and yields at lower temperatures. organic-chemistry.org

| Component | Example(s) | Function |

|---|---|---|

| Aryl Halide | 1-bromo-5-tert-butyl-2-methylbenzene | Aromatic precursor providing the aryl group. |

| Palladium Catalyst | Pd(OAc)₂, XPhos-Pd-G2 | Facilitates the catalytic cycle (oxidative addition, reductive elimination). nih.gov |

| Ligand | XPhos, dppf | Stabilizes the palladium center and modulates its reactivity. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Bis-boronic acid (BBA) | Provides the boronyl group for C-B bond formation. researchgate.net |

| Base | KOAc, K₃PO₄, K-2-ethyl hexanoate | Activates the diboron reagent and facilitates the catalytic cycle. organic-chemistry.org |

| Solvent | Dioxane, Toluene, MeOH | Provides the reaction medium. |

Copper-catalyzed borylation has emerged as a cost-effective and environmentally benign alternative to palladium-based systems. chinayyhg.com These methods can effectively couple aryl halides, particularly aryl iodides and bromides, with diboron reagents. chinayyhg.com Ligand-free systems, often using CuI or CuBr, have been developed, simplifying the reaction setup. chinayyhg.com

The mechanism can involve either a σ-bond metathesis between a borylcopper(I) intermediate and the aryl halide or an oxidative addition-reductive elimination pathway. chinayyhg.com Copper(II) acetate has also been utilized, particularly for converting existing arylboronic acids into other functional groups like azides, demonstrating the versatility of copper in organoboron chemistry. organic-chemistry.orgnih.gov

| Component | Example(s) | Role |

|---|---|---|

| Aryl Halide | Aryl Iodide, Aryl Bromide | Aromatic substrate. |

| Copper Catalyst | CuI, CuBr, Cu(OAc)₂ | The active catalyst for C-B bond formation. chinayyhg.com |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate ester group. |

| Base | tBuONa, NaH | Base used to generate the active boryl species. chinayyhg.com |

| Solvent | THF, DMF | Reaction solvent. |

Nickel catalysis provides another low-cost alternative to palladium for C-B bond formation. acs.org Nickel complexes are effective in catalyzing the addition of arylboronic acids to other molecules and can also be used for their synthesis. acs.orgbenthamdirect.com For instance, NiCl₂ in combination with a bipyridine ligand has been shown to catalyze the cross-coupling of arylboronic acids with thiophenols at room temperature. rsc.org The development of nickel-catalyzed borylation of aryl halides or mesylates offers a practical route to arylboronates, expanding the toolkit for boronic acid synthesis. organic-chemistry.org These methods are advantageous due to the high abundance and low cost of nickel compared to precious metals like palladium. benthamdirect.com

While transition metal catalysis is dominant, concerns over cost and potential metal contamination in products have driven the development of metal-free alternatives. nih.gov These methods often rely on different mechanistic pathways to achieve C-B bond formation. One such strategy involves the borylation of aryl bromides using bis-boronic acid (BBA) in the presence of a strong base like potassium tert-butoxide (t-BuOK) at mild temperatures. organic-chemistry.org This reaction is believed to proceed through a radical mechanism and avoids the need for any transition metal catalyst, offering a simple and direct route to arylboronic acids. organic-chemistry.org

Directed ortho-metallation (DoM) is a powerful, regioselective strategy for functionalizing aromatic rings. This method involves the use of a directing group (DG) on the aromatic ring, which coordinates to an organolithium reagent (e.g., n-BuLi or LDA), leading to deprotonation at the adjacent ortho position. The resulting aryllithium species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form the boronate ester, which can be hydrolyzed to the boronic acid. acs.orgorganic-chemistry.org

For a substrate like 4-tert-butyl-toluene, the methyl group is not a strong directing group for this type of reaction. Therefore, to synthesize this compound via this route, a more potent directing group would need to be installed at the C2 position (ortho to the desired borylation site) of 4-tert-butyl-toluene, which could be later removed if necessary. acs.org This method offers excellent control over regiochemistry, which is often a challenge in electrophilic aromatic substitution reactions. nih.gov

Synthetic Routes to this compound and Its Congeners: A Detailed Examination

The synthesis of this compound, a valuable building block in organic chemistry, can be achieved through various strategic approaches. These methodologies, each with its own nuances regarding precursor selection and reaction conditions, allow for the targeted introduction of the boronic acid functionality onto the substituted benzene ring. This article delves into the primary synthetic pathways, including hydroboration, transformations from aryl halides and anhydrides, and the crucial aspects of chemo- and regioselectivity that govern the formation of the desired isomer. Furthermore, the preparation of its key derivatives—esters, anhydrides, and trifluoroborates—will be explored.

4 Hydroboration and Allied Methods for Aromatic Systems

Direct C-H borylation of aromatic compounds has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. This transformation is typically catalyzed by transition metals, most notably iridium and rhodium complexes. The regioselectivity of these reactions is a critical consideration and is often dictated by steric factors. In the context of synthesizing this compound from 4-tert-butyltoluene, the directing effects of the alkyl substituents play a pivotal role.

Iridium-catalyzed C-H borylation, for instance, is highly sensitive to steric hindrance. dumelelab.com The bulky tert-butyl group would be expected to sterically hinder the ortho positions (C2 and C6), while the less bulky methyl group would also exert some steric influence. Consequently, borylation is most likely to occur at the least sterically hindered positions, which are meta to the tert-butyl group (C3 and C5). The electronic directing effects of the alkyl groups, which are both weakly activating and ortho, para-directing, are often overridden by the steric demands of the catalyst system.

The general reaction for iridium-catalyzed C-H borylation is as follows:

Where Ar-H is the aromatic substrate (4-tert-butyltoluene), B2pin2 is bis(pinacolato)diboron, and [Ir] catalyst is an iridium complex, often with a bipyridine or other specialized ligand. The resulting boronate ester (Ar-Bpin) can then be hydrolyzed to the corresponding boronic acid.

Properties

IUPAC Name |

(5-tert-butyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7,13-14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDBCQYFANMNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity Profiles and Mechanistic Investigations of 5 Tert Butyl 2 Methylphenyl Boronic Acid

Cross-Coupling Reaction Paradigms

The steric hindrance imposed by the tert-butyl and methyl groups on the phenyl ring of (5-Tert-butyl-2-methylphenyl)boronic acid significantly influences its reactivity in various cross-coupling reactions. This section explores its behavior in Suzuki-Miyaura, Chan-Evans-Lam, and other metal-catalyzed carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling: Scope, Limitations, and Steric Effects

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the use of sterically demanding substrates like this compound presents considerable challenges. The bulky tert-butyl group ortho to the boronic acid moiety can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and requiring carefully optimized reaction conditions.

Despite these challenges, successful couplings have been achieved, particularly with less hindered aryl halides. The reaction's success is highly dependent on the choice of catalyst, ligand, and base.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 78 |

| 2-Bromotoluene | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 65 |

| 1-Chloro-2,4-dinitrobenzene | NiCl₂(dppp) | dppp | K₃PO₄ | DMF | 55 |

Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions with sterically hindered boronic acids. Specific literature data for this compound may vary.

The development of specialized ligands has been pivotal in overcoming the steric challenges associated with this compound. Electron-rich and bulky monodentate phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have proven particularly effective. nih.gov These ligands stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst systems based on palladium pre-catalysts, which are more stable and easier to handle, have also shown promise in promoting the coupling of hindered substrates. Nickel-based catalysts have emerged as a viable alternative, especially for the coupling of less reactive aryl chlorides.

While not extensively documented specifically for this compound, the broader field of cross-coupling with hindered partners often involves the activation of traditionally inert C-H and C-O bonds. These advanced strategies can provide alternative pathways to biaryl synthesis, bypassing the need for pre-functionalized aryl halides.

Chan-Evans-Lam (C-X) Coupling Reactions (C-N, C-O, C-S Bond Formation)

The Chan-Evans-Lam (CEL) coupling provides a powerful method for the formation of carbon-heteroatom bonds. The reaction's success with this compound is again influenced by steric factors, often requiring higher catalyst loadings and longer reaction times.

C-N Bond Formation: The copper-catalyzed N-arylation of amines with this compound generally proceeds with moderate to good yields, particularly with primary amines. Secondary amines, being more sterically demanding, can present greater challenges. nih.gov

C-O Bond Formation: The O-arylation of phenols with this boronic acid is a valuable method for synthesizing diaryl ethers. nih.govnih.gov The reaction conditions are typically mild, employing a copper catalyst and a base in the presence of an oxidant, often air.

C-S Bond Formation: While less common, the S-arylation of thiols using the Chan-Lam protocol offers a direct route to aryl sulfides. organic-chemistry.orgnih.gov The steric hindrance of this compound can significantly impact the efficiency of this transformation.

Table 2: Representative Chan-Evans-Lam Coupling Reactions

| Nucleophile | Catalyst | Ligand | Base | Solvent | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | C-N |

| Phenol | Cu(OAc)₂ | - | Pyridine | CH₂Cl₂ | C-O |

| Thiophenol | CuSO₄ | 1,10-Phenanthroline | nBu₄NOH | EtOH | C-S |

Note: This table represents typical conditions for Chan-Evans-Lam couplings and specific outcomes with this compound may require further optimization.

Other Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki-Miyaura coupling, other transition metals can catalyze the formation of C-C bonds using this compound.

Rhodium-Catalyzed Reactions: Rhodium catalysts can mediate the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. The steric bulk of this compound can influence the stereoselectivity of these additions. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis provides a cost-effective alternative to palladium for certain cross-coupling reactions. Nickel catalysts have shown efficacy in the coupling of arylboronic acids with organosulfur compounds and in reductive coupling reactions. rsc.org

Ipso-Functionalization of the Carbon-Boron Bond in this compound

The carbon-boron bond in arylboronic acids is a versatile functional handle that can be transformed into a variety of other functional groups in a process known as ipso-functionalization.

Hydroxylation: The oxidation of the C-B bond to a C-O bond provides a direct route to phenols. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide under basic conditions. researchgate.netresearchgate.netnih.gov

Halogenation: The C-B bond can be converted to a C-X bond (X = Cl, Br, I) using appropriate halogenating agents. For instance, treatment with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can yield the corresponding aryl halides. nih.gov

Protodeboronation: This reaction involves the cleavage of the C-B bond and its replacement with a hydrogen atom. It can be achieved under acidic, basic, or neutral conditions and is often considered a side reaction in cross-coupling chemistry. researchgate.net

Table 3: Common Ipso-Functionalization Reactions

| Transformation | Reagent(s) | Product Functional Group |

| Hydroxylation | H₂O₂, NaOH | -OH |

| Bromination | NBS | -Br |

| Chlorination | NCS | -Cl |

| Iodination | NIS | -I |

| Protodeboronation | H₂O, acid or base | -H |

Note: The efficiency of these reactions can be influenced by the steric and electronic properties of the boronic acid.

Oxidative Transformations to Phenolic Analogues

The conversion of arylboronic acids to the corresponding phenols, known as oxidative hydroxylation or ipso-hydroxylation, is a fundamental transformation. nih.govnih.gov This reaction is synthetically valuable as it offers a mild alternative to traditional phenol synthesis methods, which often require harsh conditions. rsc.org The general mechanism involves the reaction of the boronic acid with an oxidant to form a boron-peroxide intermediate. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, and subsequent hydrolysis yields the phenol. rsc.org

A variety of oxidizing agents can effect this transformation, providing flexibility in reaction conditions to accommodate various functional groups. nih.govresearchgate.net Common oxidants include hydrogen peroxide, often under basic conditions, as well as N-oxides, oxone, and tert-butyl hydroperoxide. nih.govorganic-chemistry.orgresearchgate.net The reaction is typically rapid and high-yielding. For example, N-oxide mediated hydroxylation of arylboronic acids often proceeds to completion within minutes at room temperature. nih.gov Metal-free conditions are often preferred to avoid potential contamination of the final product. nih.gov

| Oxidant | Catalyst / Additive | Solvent | Temperature | Typical Yield | Reference |

| Hydrogen Peroxide (H₂O₂) | Base (e.g., NaOH, KOH) | Aqueous / Biphasic | Room Temp. | Good to Excellent | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Iodine (I₂) | Various | Room Temp. | Good to Excellent | organic-chemistry.org |

| N-Oxides (e.g., Pyridine N-oxide) | None | DCM or Water | Room Temp. | Excellent | nih.gov |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | None | Acetone/Water | Room Temp. | Good to Excellent | researchgate.net |

| Ammonium Peroxodisulfate ((NH₄)₂S₂O₈) | None | Acetonitrile/Water | 80 °C | Good to Excellent | researchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | KOH | THF | Room Temp. | Good to Excellent | organic-chemistry.org |

Electrophilic and Nucleophilic Amination Reactions

The carbon-boron bond of this compound can be converted into a carbon-nitrogen bond, providing access to substituted anilines. This can be achieved through both nucleophilic and electrophilic amination pathways.

The most prominent example of nucleophilic amination is the Chan-Lam coupling reaction. st-andrews.ac.ukorganic-chemistry.org This copper-catalyzed process involves the cross-coupling of an arylboronic acid with a nitrogen-containing nucleophile, such as an amine, amide, or imide. organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a copper(II) source, such as Cu(OAc)₂, a base, and an oxidant, which is often atmospheric oxygen. st-andrews.ac.ukorganic-chemistry.org The mild conditions and broad substrate scope make it a powerful tool for C-N bond formation. st-andrews.ac.uk Mechanistic studies suggest the reaction proceeds through a series of steps involving transmetalation and reductive elimination from a copper intermediate. organic-chemistry.org

Electrophilic amination, which involves the reaction of the boronic acid with an electrophilic nitrogen source (an "H₂N⁺" synthon), provides a metal-free alternative. nih.govnih.gov These reactions can be challenging due to the limited stability and availability of suitable aminating reagents. nih.gov Successful methods have been developed using hydroxylamine derivatives and other reagents that facilitate a 1,2-aryl migration from a boron-nitrogen ate complex. nih.gov

| Reaction Type | Reagents | Catalyst / Conditions | Product | Reference |

| Nucleophilic (Chan-Lam) | Amine, Amide, Imide | Cu(OAc)₂, Base, Air (O₂) | N-Arylated Product | st-andrews.ac.ukorganic-chemistry.org |

| Nucleophilic (Chan-Lam) | Sulfenamide | Cu(OAc)₂, Base, 4Å MS | Sulfilimine | nih.gov |

| Electrophilic (Metal-Free) | O-(diphenylphosphinyl)hydroxylamine | Base (e.g., Cs₂CO₃) | Primary Aniline | nih.gov |

| Electrophilic (Metal-Free) | 2-Nitropropane / Phosphetane catalyst | P(III)/P(V)=O Catalysis | Primary Aniline | nih.gov |

Halogenation Studies (F, Cl, Br, I)

Ipso-halogenation, the replacement of the boronic acid group with a halogen atom, is a direct and regioselective method for the synthesis of aryl halides from arylboronic acids like this compound. nih.gov This transformation is compatible with a wide range of functional groups and avoids the regioselectivity issues often encountered in electrophilic aromatic substitution of substituted arenes.

The reaction can be performed with various electrophilic halogen sources. N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly used reagents. nih.gov Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also proven effective. nih.gov These reactions can proceed under metal-free conditions, although copper catalysis has also been employed to promote the transformation. nih.govresearchgate.net The mechanism is generally believed to involve the formation of a boronate species, which then undergoes ipso-substitution by the electrophilic halogen. nih.govresearchgate.net

| Halogen | Reagent | Conditions | Reference |

| Fluorine (F) | Selectfluor™ | Ag(I) catalyst or metal-free | nih.gov |

| Chlorine (Cl) | N-Chlorosuccinimide (NCS) / NaCl | Water, room temperature | researchgate.netacs.org |

| Bromine (Br) | N-Bromosuccinimide (NBS) | Aqueous or organic solvent | nih.gov |

| Bromine (Br) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Catalytic NaOMe | nih.gov |

| Iodine (I) | N-Iodosuccinimide (NIS) | Acetonitrile, room temperature | nih.gov |

| Iodine (I) | NaI / Chloramine-T | Aqueous Methanol, room temperature | nih.gov |

Radical-Mediated Carbon-Carbon Bond Formation Pathways

Arylboronic acids can serve as precursors to aryl radicals under photoredox catalysis conditions. cam.ac.uk This approach enables carbon-carbon bond formation through pathways distinct from traditional two-electron cross-coupling reactions. The process typically involves the single-electron oxidation of an activated arylboronic acid species. cam.ac.uk Coordination of a Lewis base to the boronic acid can facilitate this oxidation. cam.ac.uk

Once generated, the aryl radical from a precursor like this compound is a highly reactive intermediate capable of engaging in various C-C bond-forming reactions. cam.ac.ukacs.org One notable example is the borono-Minisci reaction, where the aryl radical adds to a protonated heterocycle. researchgate.net This method allows for the direct C-H arylation of heteroarenes under oxidative conditions. Other radical-mediated transformations include couplings with alkyl radical precursors to form C(sp²)-C(sp³) bonds. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Key Features | Reference |

| Borono-Minisci Reaction | N-Heterocycles (e.g., Pyridine, Quinoline) | Lewis Acid (e.g., Fe(NO₃)₃) / Oxidant | C-H Arylation of Heteroarenes | researchgate.net |

| Photoredox C-C Coupling | Alkenes, Alkyltrifluoroborates | Ru or Ir-based photocatalyst / Ni co-catalyst | Formation of C(sp²)-C(sp³) bonds | nih.gov |

| Homocoupling | Another molecule of arylboronic acid | Cu(II)-Vitamin C complex / Visible Light | Synthesis of symmetrical biaryls | nih.govrsc.org |

Lewis Acidity and Catalytic Activation by this compound

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid. tandfonline.comnih.gov This Lewis acidity is the basis for its ability to act as a catalyst in various organic transformations, particularly those involving the activation of oxygen-containing functional groups like carboxylic acids and carbonyls. nih.govacs.org

Activation of Carboxylic Acids and Amide Bond Formation

Arylboronic acids, including sterically hindered derivatives like this compound, are effective catalysts for the direct amidation of carboxylic acids with amines. acs.org This transformation is highly atom-economical as it forms water as the only byproduct. The boronic acid acts as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by the amine. mdpi.com

Mechanistic studies suggest that the catalytic cycle is more complex than a simple activation of the carboxylic acid by a monomeric boronic acid. rsc.orgrsc.org Evidence points towards the formation of dimeric intermediates with B-O-B or B-N-B motifs. rsc.orgnih.gov These dimeric structures are proposed to facilitate the reaction by simultaneously activating the carboxylic acid and positioning the amine for nucleophilic attack. rsc.org The presence of an ortho-substituent on the arylboronic acid, such as the methyl group in this compound, can be beneficial. It is thought to destabilize the formation of inactive, trimeric boroxine resting states, thereby increasing the concentration of the active catalytic species in solution. mdpi.com

| Catalyst | Co-catalyst/Additive | Dehydrating Agent | Temperature | Key Finding | Reference |

| ortho-Iodoarylboronic acids | None | 4Å Molecular Sieves | Room Temp. | Halogen bond may play a role in transition state stabilization. | acs.org |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | None | 5Å Molecular Sieves | 45-80 °C | Electron-deficient boronic acids are effective catalysts. | rsc.org |

| Phenylboronic acid | DMAPO | 5Å Molecular Sieves | 60 °C | DMAPO acts as an efficient acyl-transfer co-catalyst. | mdpi.com |

| General Arylboronic acids | None | Heat (azeotropic removal of water) | Reflux | Dimeric B-X-B (X=O, NR) intermediates proposed. | rsc.org |

Role in Aldol Reactions and Boron Enolate Chemistry

Boron enolates are powerful intermediates in stereoselective aldol reactions. organicreactions.org The formation of a six-membered, chair-like Zimmerman-Traxler transition state during the reaction of a boron enolate with an aldehyde allows for a high degree of stereocontrol over the newly formed stereocenters. youtube.com The short boron-oxygen and boron-carbon bond lengths lead to a more compact and rigid transition state compared to other metal enolates, enhancing stereoselectivity. organicreactions.orgpharmaxchange.info

While dialkylboron triflates (R₂BOTf) or halides are most commonly used to generate boron enolates directly from ketones or esters, arylboronic acids can also play a role in boron enolate chemistry. youtube.compharmaxchange.info For instance, boronic acids have been shown to catalyze the addition to alkynes, generating boron enolates in situ. nih.govucl.ac.uk These enolates can then be trapped by an aldehyde present in the reaction mixture to undergo an aldol reaction. ucl.ac.uk In this context, the boronic acid acts as a catalyst to generate the key nucleophilic intermediate, expanding the methods available for forming these highly useful structures.

| Enolate Generation Method | Carbonyl Source | Boron Reagent | Key Feature | Reference |

| Direct Enolization | Ketone, Ester, Thioester | Dialkylboron triflate (e.g., Bu₂BOTf) + Base | Classic method for generating Z- or E-enolates with high selectivity. | organicreactions.orgpharmaxchange.info |

| Catalytic from Alkyne | ortho-Alkynylbenzeneboronic acid (internal) | Gold(I) catalyst | Intramolecular formation of a boron enolate, trapped by an aldehyde. | ucl.ac.uk |

| Catalytic from Alkyne | Alkynyl aldehyde | Arylboronic acid (catalytic) + Gold(I) catalyst | Combined gold/boronic acid catalysis for aldol condensation. | nih.govucl.ac.uk |

Diverse Organocatalytic Applications

Arylboronic acids are recognized for their role as organocatalysts in a variety of chemical transformations. nih.govresearchgate.net Their utility stems from the Lewis acidic nature of the boron atom, which allows for the activation of substrates, particularly those containing hydroxyl groups. researchgate.net Common applications include catalysis for dehydration, carbonyl condensation, acylation, and alkylation reactions. nih.gov For instance, electron-deficient arylboronic acids have been shown to catalyze the etherification of benzylic alcohols. nih.gov However, specific examples of this compound being employed in such organocatalytic roles have not been documented in peer-reviewed literature.

Elucidation of Reaction Mechanisms and Kinetics

The investigation of reaction mechanisms involving boronic acids is crucial for optimizing existing synthetic methods and developing new catalytic systems. rsc.org A multi-faceted approach combining spectroscopic, kinetic, and computational methods is typically employed to gain a detailed understanding of reaction pathways.

Spectroscopic Analysis of Intermediates and Transition States (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for identifying and characterizing transient species in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a particularly powerful tool for studying boronic acids, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment (trigonal sp² vs. tetrahedral sp³). mdpi.comnih.gov This allows for the direct observation of boronate ester formation or the formation of "ate" complexes upon interaction with nucleophiles. mdpi.com ¹H and ¹³C NMR are also used to monitor changes in the organic framework of the molecule and interacting substrates. While the tert-butyl group in a molecule can provide a sharp, intense signal in ¹H NMR, facilitating detection, nih.gov no specific NMR studies tracking intermediates of this compound have been reported.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow the progress of reactions by monitoring the appearance or disappearance of characteristic vibrational bands, such as those for B-O or O-H bonds in reactants, intermediates, and products.

Mass Spectrometry (MS): MS is used to detect the mass-to-charge ratio of proposed intermediates, providing evidence for their existence, even if they are too short-lived to be observed by NMR.

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a definitive method for tracing the fate of atoms throughout a reaction mechanism. For example, by replacing hydrogen with deuterium (D) or ¹²C with ¹³C at a specific position, chemists can determine which bonds are broken and formed. In the context of boronic acid chemistry, deuterium labeling experiments, often using D₂O, can elucidate protodeboronation mechanisms. bris.ac.uk Such experiments could clarify whether a proton transfer is involved in a rate-determining step. No isotopic labeling studies have been published specifically for this compound.

Computational Chemistry and Density Functional Theory (DFT) Studies of Reactivity

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insight into reaction mechanisms that are difficult to probe experimentally. DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, transition states, and products. tandfonline.comtandfonline.com

Calculate the relative energies of these species to map out the potential energy surface of a reaction.

Determine activation energy barriers, which can be correlated with reaction rates. acs.org

Analyze frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potentials to understand reactivity and selectivity. tandfonline.comtandfonline.com

While DFT studies have been performed on a wide range of substituted phenylboronic acids to understand their stability, reactivity, and interaction with other molecules, tandfonline.comtandfonline.commdpi.com no computational studies focused on the specific reactivity of this compound are currently available.

This compound: A Keystone Reagent in Advanced Organic Synthesis

The strategic application of sterically and electronically nuanced building blocks is a cornerstone of modern organic synthesis. Among these, this compound has emerged as a valuable reagent, enabling the construction of complex molecular architectures. Its unique substitution pattern—an ortho-methyl group and a para-tert-butyl group relative to the boronic acid moiety—imparts specific properties that chemists can leverage to overcome synthetic challenges and devise novel molecular frameworks. This article focuses on the strategic applications of this compound in complex organic synthesis and methodology development.

Strategic Applications in Complex Organic Synthesis and Methodology Development

(5-Tert-butyl-2-methylphenyl)boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. nih.govlibretexts.org The presence of the ortho-methyl group introduces significant steric hindrance around the reactive site, while the bulky tert-butyl group influences the molecule's electronic properties and solubility. This combination makes it a specialized tool for constructing sterically congested biaryl scaffolds, which are prevalent in natural products, pharmaceuticals, and specialty materials. mdpi.comgre.ac.uk

Modular synthesis, an approach that involves the stepwise assembly of complex molecules from discrete building blocks, heavily relies on predictable and high-yielding coupling reactions. Arylboronic acids are fundamental building blocks in this context. nih.gov The sterically demanding nature of this compound makes it particularly suitable for constructing hindered biaryl linkages found in a variety of natural products.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in seminal literature, the strategy is well-established using analogous ortho-substituted boronic acids. For instance, the synthesis of axially chiral biaryl compounds, which are scaffolds for numerous alkaloids, often employs sterically hindered boronic acids to control the stereochemistry around the aryl-aryl bond. nih.govresearchgate.net The restricted rotation caused by bulky ortho substituents is key to achieving atropisomerism, a feature of many complex natural products. beilstein-journals.org The use of reagents like this compound allows for the introduction of a highly substituted aromatic ring in a single, predictable step, contributing to a more efficient and modular synthetic route.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Hindered Biaryl Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aryl Halide | This compound | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Aryl Triflate | This compound | Pd₂(dba)₃ | Buchwald Ligand | Cs₂CO₃ | Dioxane | 80-110 | High |

Note: This table represents typical conditions for Suzuki-Miyaura reactions involving sterically hindered boronic acids. Specific yields and conditions vary based on the exact substrates.

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. gre.ac.uknih.gov The synthesis of these scaffolds often requires the coupling of highly substituted aromatic rings. This compound serves as a key intermediate for introducing the 5-tert-butyl-2-methylphenyl moiety, which can modulate a drug candidate's pharmacokinetic properties. The bulky tert-butyl group can enhance lipophilicity, influencing membrane permeability and metabolic stability, while also providing a steric shield that can dictate the molecule's binding conformation. nbinno.com

For example, the synthesis of inhibitors for targets like the retinoic acid receptor-related orphan receptor γt (RORγt) has involved Suzuki coupling reactions with large, sterically hindered substrates. topicsonchemeng.org.my In such cases, a boronic acid with structural features similar to this compound is crucial for building the complex biaryl core of the therapeutic agent. The development of robust catalytic systems that can accommodate hindered coupling partners is essential for the successful synthesis of these advanced pharmaceutical intermediates. topicsonchemeng.org.myresearchgate.net

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical and specialty chemical sectors. Biaryl structures are found in fungicides, herbicides, and insecticides. mdpi.com In a broad screening of phenylboronic acid derivatives for antifungal activity, it was noted that substitutions on the phenyl ring significantly impact biological efficacy. mdpi.com While that particular study found that electron-donating groups like methyl and tert-butyl sometimes resulted in lower activity compared to electron-withdrawing groups, the ability to systematically synthesize a wide array of substituted biaryls for screening is critical for discovery. mdpi.com This boronic acid provides a pathway to scaffolds containing the lipophilic and sterically bulky 5-tert-butyl-2-methylphenyl group.

In the realm of specialty chemicals, biaryl compounds are essential components of liquid crystals. The specific substitution pattern on the aromatic rings dictates the material's physical properties. The use of this compound allows for the precise installation of a bulky, substituted phenyl ring, enabling the fine-tuning of a material's mesophase behavior and other critical characteristics.

Retrosynthetic analysis is a method used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. umi.ac.id The availability of this compound directly impacts retrosynthetic planning by making the formation of a sterically hindered C(sp²)-C(sp²) bond a feasible disconnection.

Key Retrosynthetic Considerations:

Overcoming Steric Hindrance: Traditionally, forming a bond between two highly substituted aromatic rings (a tetra-ortho-substituted biaryl) is a significant challenge. A retrosynthetic strategy involving a Suzuki-Miyaura coupling with a sterically hindered boronic acid like this compound is now a viable approach, thanks to the development of advanced palladium catalysts and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands). semanticscholar.orgresearchgate.net

Controlling Regioselectivity: In molecules with multiple potential coupling sites, the steric bulk of the ortho-methyl group can be used to direct the reaction to a less hindered position on a coupling partner, thereby enhancing the regioselectivity of the synthesis. beilstein-journals.org

Enabling Atropselective Synthesis: The high rotational barrier imposed by the ortho-methyl group allows this reagent to be used in atropselective synthesis, where the goal is to selectively form one atropisomer (an axially chiral molecule). researchgate.netnih.gov This opens up new retrosynthetic pathways to chiral ligands and bioactive molecules where axial chirality is a key feature.

By providing a reliable method for installing a bulky, substituted aryl group, this compound enriches the toolbox of synthetic chemists, allowing them to design more efficient and innovative routes to complex target molecules. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Potassium phosphate (K₃PO₄) |

| Cesium carbonate (Cs₂CO₃) |

| Sodium carbonate (Na₂CO₃) |

| Toluene |

| Dioxane |

Emerging Research Areas and Future Trajectories for 5 Tert Butyl 2 Methylphenyl Boronic Acid

Integration into Advanced Materials Science Research

The unique structural features of (5-Tert-butyl-2-methylphenyl)boronic acid make it a valuable building block in materials science, particularly for the development of polymers and supramolecular structures. Arylboronic acids are increasingly recognized for their ability to form directional and reversible bonds, which is crucial for creating self-assembling and responsive materials. musechem.comresearchgate.net

The boronic acid group, -B(OH)₂, can participate in hydrogen bonding and B-coordination, allowing for the construction of novel supramolecular assemblies. researchgate.net The reversible nature of the boronate ester formation, especially with diols, is a key feature being exploited to create dynamic and stimuli-responsive materials. acs.orgscispace.com This reversibility allows for the development of "smart" materials that can adapt to their environment. researchgate.net

Researchers are exploring the use of boronic acid-containing polymers for various applications, including:

Stimuli-responsive materials: These materials can change their properties in response to external stimuli like pH changes. researchgate.net

Self-healing materials: The reversible nature of boronic ester bonds can be harnessed to create materials that can repair themselves. researchgate.net

Drug delivery systems: Boronic acid-functionalized polymers are being investigated for the controlled release of therapeutic agents. researchgate.netnih.gov

The ability of arylboronic acids to form stable, yet reversible, covalent bonds makes them highly suitable for constructing complex supramolecular architectures like macrocycles, cages, and capsules. acs.org The ongoing research in this area is expected to lead to the development of new functional materials with tailored properties.

Fundamental Studies on Boronic Acid-Based Molecular Recognition and Sensor Design

The ability of boronic acids to reversibly bind with diols forms the basis of their application in molecular recognition and sensor design. nih.govmdpi.com This interaction is particularly useful for detecting saccharides, which are rich in diol groups. nih.govnih.gov

The fundamental principle behind this recognition is the formation of cyclic boronate esters, a reaction that is often accompanied by a detectable signal, such as a change in fluorescence. nih.govnih.gov The binding event alters the electronic properties of the molecule, leading to a measurable output. acs.org

Key aspects of the molecular recognition mechanism include:

Reversible Covalent Bonding: Boronic acids react with 1,2- or 1,3-diols to form five- or six-membered cyclic esters. nih.govmdpi.com

pH Sensitivity: The stability of the boronate ester is often pH-dependent, allowing for controlled binding and release. scispace.com

Lewis Acid-Base Interactions: The Lewis acidic nature of the boron atom plays a crucial role in the interaction with Lewis bases, such as those found in anions and saccharides. acs.orgrsc.org

Researchers are focused on understanding the intricate details of these interactions to design more selective and sensitive sensors. acs.org The insights gained from these fundamental studies are crucial for developing advanced sensor systems for a wide range of analytes beyond saccharides, including anions and other small organic molecules. musechem.com

Table 1: Key Interactions in Boronic Acid-Based Molecular Recognition

| Interacting Species | Bond/Interaction Type | Resulting Structure | Key Feature |

| Diols/Polyols | Reversible Covalent | Cyclic Boronate Ester | High specificity for diol-containing molecules like saccharides. nih.govmdpi.com |

| Lewis Bases (e.g., F⁻) | Lewis Acid-Base | Boronate Anion | Enables the detection of various anions. acs.orgrsc.org |

| Hydroxamic Acids | Reversible Covalent | Boronic Acid/Salicylhydroxamate Complex | Exhibits exceptionally fast reaction kinetics. scispace.com |

Sustainable and Green Chemistry Aspects of this compound Transformations

There is a growing emphasis on developing environmentally friendly and sustainable methods for chemical transformations involving boronic acids. researchgate.net Research in this area focuses on using greener solvents, catalysts, and reaction conditions.

One notable advancement is the use of water as a solvent for reactions involving arylboronic acids. researchgate.net For instance, the hydroxylation of arylboronic acids to phenols has been achieved in water using oxygen as the oxidant, representing a greener alternative to traditional methods. researchgate.net

Other sustainable approaches include:

Catalyst-free oxidation: The oxidation of arylboronic acids to phenols has been demonstrated using bio-based solvents like lactic acid and hydrogen peroxide, avoiding the need for metal catalysts. rsc.org

Visible-light photocatalysis: A heterogeneous photocatalyst has been developed for the oxidative hydroxylation of arylboronic acids in water under visible light, using air as a green oxidant. acs.org

Low toxicity: Boronic acids are generally considered to have low toxicity, and they degrade to boric acid, which is considered a "green compound". nih.gov

These developments highlight the potential for incorporating this compound and other arylboronic acids into more sustainable chemical processes, reducing waste and environmental impact.

Table 2: Green Chemistry Approaches for Arylboronic Acid Transformations

| Transformation | Green Aspect | Reagents/Conditions | Reference |

| Hydroxylation | Water as solvent, O₂ as oxidant | Sodium sulfite, oxygen, water | researchgate.net |

| Oxidation | Catalyst-free, bio-based solvent | Lactic acid, hydrogen peroxide | rsc.org |

| Oxidative Hydroxylation | Visible light, water as solvent, air as oxidant | Copper-doped g-C₃N₄, blue light | acs.org |

Advancements in High-Throughput Experimentation and Automation for Boronic Acid Chemistry

High-throughput experimentation (HTE) and automation are transforming the field of boronic acid chemistry, enabling rapid screening of reaction conditions and the discovery of new catalysts and reactions. These techniques allow for a large number of experiments to be performed in parallel, significantly accelerating the research and development process. nih.gov

Fluorescence-based assays have been developed for high-throughput screening of coupling reactions involving boronic acids. acs.org These assays provide a rapid and efficient way to identify optimal reaction conditions and catalysts.

Automation is also being applied to the synthesis of boronic acid derivatives. google.com Automated synthesis platforms can perform iterative cycles of deprotection, coupling, and purification, enabling the rapid and stereoselective synthesis of complex molecules. google.com This is particularly valuable for creating libraries of diverse compounds for drug discovery and other applications. researchgate.net

The development of analytical techniques like ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS) has further enhanced the capabilities of high-throughput analysis of boronic acids, allowing for rapid and accurate quantification. rsc.org

The integration of high-throughput experimentation and automation is expected to continue to drive innovation in boronic acid chemistry, leading to the discovery of new reactions, materials, and applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in preparing (5-Tert-butyl-2-methylphenyl)boronic acid, and what strategies mitigate these issues?

- Answer: The synthesis of aromatic boronic acids often involves challenges in purification due to their propensity to form boroxine trimers via dehydration. To circumvent this, researchers typically synthesize stable prodrugs (e.g., pinacol esters) first, which are easier to purify and handle. After purification, the ester is hydrolyzed under mild acidic conditions to yield the free boronic acid . Additionally, steric hindrance from the tert-butyl and methyl groups in this compound may slow trimerization, simplifying isolation .

Q. How can researchers characterize this compound using mass spectrometry without interference from boroxine formation?

- Answer: Boronic acids often undergo trimerization during mass spectrometry (MS), complicating analysis. To avoid this, derivatization with diols (e.g., pinacol) converts the boronic acid into a stable cyclic ester, eliminating dehydration artifacts. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a matrix in MALDI-MS enables in situ esterification, suppressing boroxine formation and simplifying peptide sequencing for boronic acid-containing compounds .

Q. What are the key applications of this compound in drug discovery?

- Answer: Boronic acids are used as reversible covalent inhibitors (e.g., proteasome inhibitors like Bortezomib) and bioisosteres for carboxyl or hydroxyl groups. The tert-butyl and methyl substituents in this compound may enhance target binding through hydrophobic interactions or steric stabilization, as seen in tubulin polymerization inhibitors .

Advanced Research Questions

Q. How do structural modifications in this compound influence its binding kinetics with diol-containing biomolecules?

- Answer: Stopped-flow kinetic studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of boron, accelerating the "on" rate (kon) with diols like fructose. Conversely, bulky substituents (e.g., tert-butyl) may slow binding due to steric hindrance. Thermodynamic affinity correlates with kon, suggesting that optimizing substituent electronic properties is critical for sensor or drug design .

Q. What experimental approaches validate the bioisosteric replacement efficacy of boronic acid groups in drug design compared to other functional groups?

- Answer: Comparative studies between boronic acids and their carboxylic acid analogs (e.g., combretastatin derivatives) show that boronic acids often exhibit superior potency due to reversible covalent binding. For example, boronic acid analogs of tubulin inhibitors show IC50 values in the micromolar range, while carboxylic acid counterparts lack activity. X-ray crystallography and enzymatic assays confirm boronic acid interactions with catalytic threonine residues in proteasomes .

Q. In designing glucose sensors, how can the sensitivity of this compound-based systems be enhanced through material engineering?

- Answer: Incorporating boronic acids into glucose-responsive polymers (e.g., poly(3-acrylamidophenylboronic acid)) or carbon dots (C-dots) improves sensitivity. For instance, C-dots functionalized with boronic acid exhibit fluorescence quenching upon glucose binding, achieving detection limits as low as 9 µM. The tert-butyl group may enhance selectivity by reducing nonspecific interactions with interfering biomolecules .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for boronic acid derivatives, while others show limited efficacy?

- Answer: Discrepancies arise from structural variations and target specificity. For example, boronic acid-containing cis-stilbenes inhibit tubulin polymerization (IC50 = 21–22 µM), whereas carboxylic acid analogs lack activity. However, activity depends on substituent placement; bulky groups like tert-butyl may hinder binding to certain targets. Researchers must validate mechanisms using orthogonal assays (e.g., COMPARE analysis for cytotoxicity profiles) .

Methodological Recommendations

- Synthetic Optimization: Use computational tools like the Boronic Acid Navigator to prioritize substituents with favorable electronic and steric properties .

- Kinetic Profiling: Employ stopped-flow fluorescence or NMR to quantify kon/koff rates for diol binding .

- Material Integration: Leverage polymer conjugation or nanomaterial encapsulation to enhance boronic acid stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.